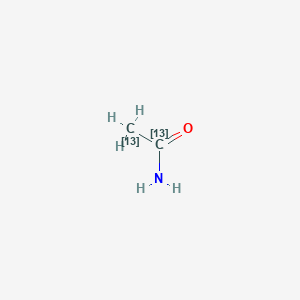
8-Br-pet-cgmp sal de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-β-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt, commonly referred to as 8-Br-PET-cGMP sodium salt, is a potent, selective competitive inhibitor of cyclic GMP-dependent protein kinases (cGKs). This compound is an analogue of the natural signal molecule cyclic GMP, modified to enhance its lipophilicity and membrane permeability .
Aplicaciones Científicas De Investigación
8-Br-PET-cGMP sodium salt has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Br-PET-cGMP sodium salt involves the modification of cyclic GMP. The amino group in position 2 and the nitrogen in position 1 are involved in a phenyl-substituted 5-membered ring system fused to the purine structure. The hydrogen in position 8 of the nucleobase is replaced by bromine, and the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .
Industrial Production Methods
Industrial production methods for 8-Br-PET-cGMP sodium salt typically involve crystallization or lyophilization to obtain the sodium salt form. The compound is sensitive to humidity, and equal concentrations can appear very different in volume due to the sensitivity of the lyophilized form .
Análisis De Reacciones Químicas
Types of Reactions
8-Br-PET-cGMP sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can slowly form the agonistic 8-Br-PET-cGMP through oxidation processes.
Substitution: The bromine substitution at position 8 and the sulfur modification in the cyclic phosphate moiety are key reactions in its synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis of 8-Br-PET-cGMP sodium salt include bromine for the substitution reaction and sulfur for the modification of the cyclic phosphate moiety. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product .
Major Products Formed
The major product formed from these reactions is 8-Br-PET-cGMP sodium salt, with high lipophilicity and membrane permeability compared to cyclic GMP .
Mecanismo De Acción
8-Br-PET-cGMP sodium salt exerts its effects by inhibiting cGMP-dependent protein kinases (cGKs). It blocks the activation of cGKI and cGKII by cGMP, acting as a competitive and reversible inhibitor. The compound is resistant to hydrolysis by phosphodiesterases, ensuring its stability and effectiveness in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Sp-8-Br-PET-cGMPS: A potent, selective activator of cGMP-dependent protein kinases but inhibits the retinal cGMP-gated ion channel.
Rp-8-Br-cGMPS: Another cGMP analogue that blocks cGMP-dependent protein kinase without activating it.
Uniqueness
8-Br-PET-cGMP sodium salt is unique due to its high lipophilicity and membrane permeability, making it a more effective inhibitor of cGMP-dependent protein kinases compared to other similar compounds .
Propiedades
IUPAC Name |
3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFYLRNLQRROD-XNIJJKJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN5O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)



![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)


